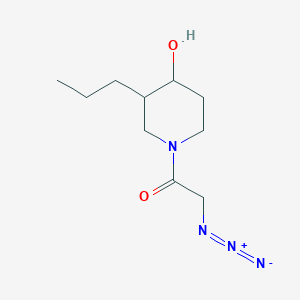

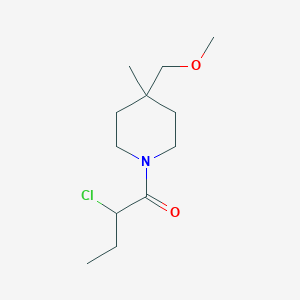

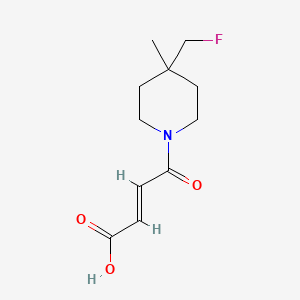

![molecular formula C9H10ClN3 B1491519 7-(氯甲基)-6-环丙基-1H-咪唑并[1,2-b]吡唑 CAS No. 2090639-98-6](/img/structure/B1491519.png)

7-(氯甲基)-6-环丙基-1H-咪唑并[1,2-b]吡唑

描述

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazoles can be synthesized using various methods. For instance, one method involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin . Another method involves the cyclocondensation reaction in acetonitrile .Molecular Structure Analysis

The molecular structure of pyrazoles involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo various chemical reactions, including condensation and cyclocondensation .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary greatly depending on their substituent groups .科学研究应用

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety has many pharmacological functions, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant properties .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their herbicidal properties . They can be used in the development of new agrochemicals to control weeds and other unwanted plants.

Coordination Chemistry

Pyrazoles are used in coordination chemistry, where they can act as ligands to form complexes with various metals . These complexes can have a variety of applications, including catalysis and materials science.

Organometallic Chemistry

In organometallic chemistry, pyrazoles can be used to form organometallic compounds, which are compounds that contain at least one metal-carbon bond . These compounds have applications in a variety of areas, including catalysis, materials science, and medicinal chemistry.

Antimycobacterial Activity

A series of imidazole and triazole diarylpyrazole derivatives were prepared and evaluated for binding affinity with Mycobacterium tuberculosis (Mtb) CYP121A1 and antimycobacterial activity against Mtb H37Rv . This suggests that pyrazole derivatives, including “7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole”, could potentially be used in the treatment of tuberculosis.

Development of Novel Preclinical and Clinical Drugs

The pyrazole scaffold is being used in the development of novel preclinical and clinical drugs . This includes the development of new drugs for a variety of diseases and conditions, including cancer, inflammation, and infectious diseases.

作用机制

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Similar compounds, such as pyrazole–thiazole carboxamide derivatives, have been found to inhibit succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . By occupying the site of action at succinate dehydrogenase, these compounds interfere with the tricarboxylic acid cycle, leading to the death of the pathogen .

Biochemical Pathways

For instance, they can inhibit the tricarboxylic acid cycle by interfering with succinate dehydrogenase . This inhibition disrupts the energy supply for the growth of pathogenic bacteria, leading to their death .

Result of Action

Similar compounds, such as pyrazole–thiazole carboxamide derivatives, have shown promising in vitro activities against rhizoctonia cerealis .

安全和危害

未来方向

属性

IUPAC Name |

7-(chloromethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEQCLGRNQBOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C3=NC=CN3N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

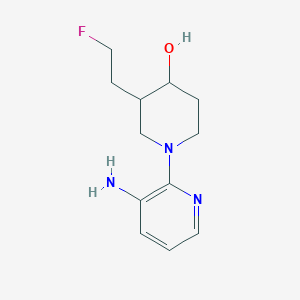

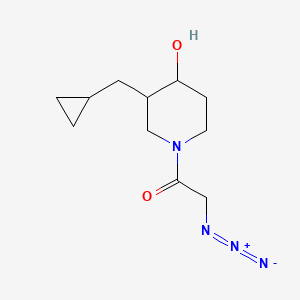

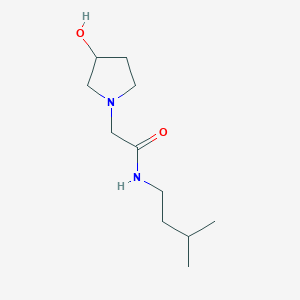

![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)

![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)